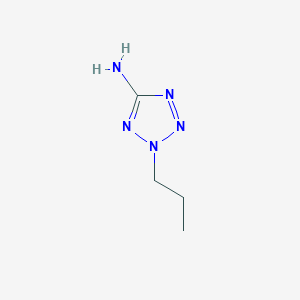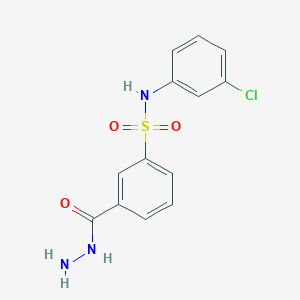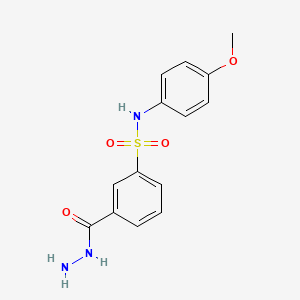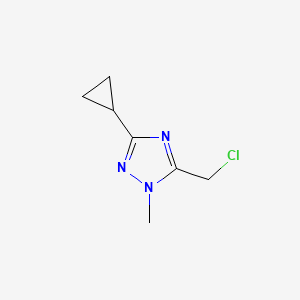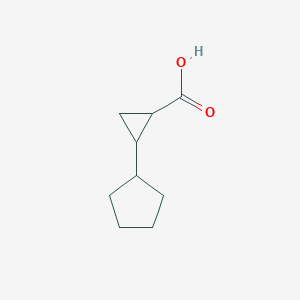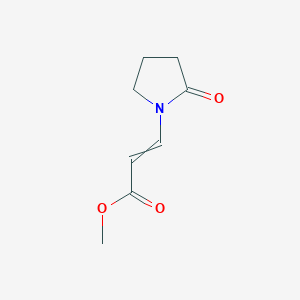
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-
Overview
Description
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- is a chemical compound with the following properties:
- Molecular Formula : C<sub>9</sub>H<sub>13</sub>NO<sub>3</sub>
- Molecular Weight : Approximately 183.21 g/mol
- Synonyms : It is also known by its CAS number: 3541-31-9 .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2-Propenoic acid (also known as acrylic acid) with 2-oxo-1-pyrrolidine . The reaction typically proceeds under mild conditions using appropriate reagents and catalysts. Further optimization and scale-up studies are essential for industrial production.
Molecular Structure Analysis
The molecular structure of 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- consists of an acrylic acid moiety (propenoic acid) linked to a pyrrolidine ring through an ester linkage. The (2E) notation indicates the geometry of the double bond in the propenoic acid portion.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
- Michael Addition : The double bond in the acrylic acid segment allows for Michael addition reactions with nucleophiles.
- Polymerization : As an acrylic derivative, it can serve as a monomer for polymerization reactions, leading to the formation of polymers with diverse applications.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Flash Point : Not available
- Appearance : The compound likely exists as a solid or liquid.
- Density : Not available
- Refractive Index : Not available
- Solubility : Not available
Safety And Hazards
- Hazard Codes : Not assigned
- Safety Statements : No specific safety statements are available for this compound.
- WGK Germany : Not classified
- RTECS : Not applicable
- Packing Group : Not applicable
Future Directions
Research avenues for 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Industrial Applications : Assess its utility in materials science, such as polymers or coatings.
Please note that the information provided here is based on available data, and further studies are necessary to fully understand the compound’s properties and applications1.
properties
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWJEXUEIMMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325850 | |
| Record name | 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- | |
CAS RN |
145294-78-6 | |
| Record name | 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



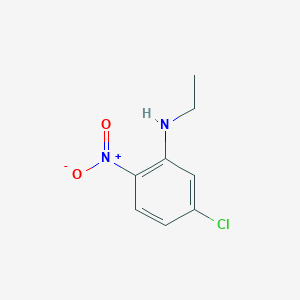

![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)
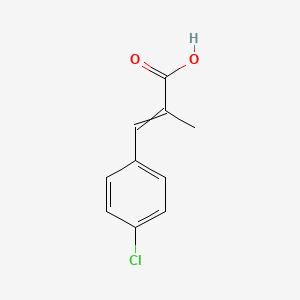
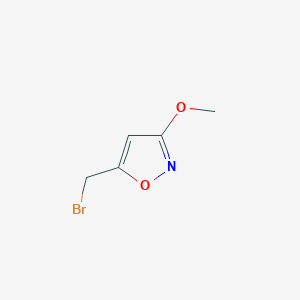

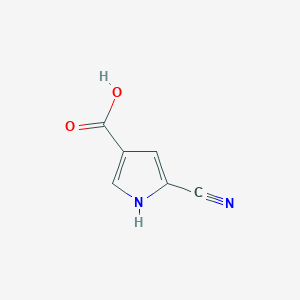
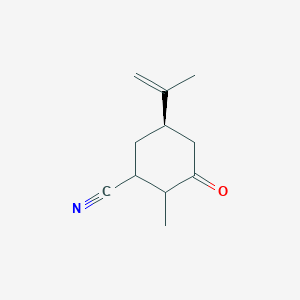
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)
